Product packaging for 4-Chloropteridine(Cat. No.:CAS No. 72700-48-2)

4-Chloropteridine

Cat. No.: B1599579
CAS No.: 72700-48-2
M. Wt: 166.57 g/mol
InChI Key: RPTAZGNUCCXMMY-UHFFFAOYSA-N
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Description

4-Chloropteridine is an organic compound with the molecular formula C6H3ClN4 and a CAS Registry Number of 72700-48-2 . As a chlorinated pteridine, it belongs to a significant class of heterocyclic compounds known for their diverse roles in biological systems and their utility in medicinal chemistry research. Pteridine derivatives are a fundamental area of study in chemical and pharmaceutical research, often investigated for their potential biological activities and as key intermediates in the synthesis of more complex molecules . This compound is provided exclusively for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult relevant safety data sheets (SDS) and handle this material with appropriate precautions, adhering to all applicable laboratory safety standards. Please note that specific data on physical properties, detailed applications, and mechanism of action for this particular compound are not available in the current search results. The information presented here is based on its general chemical classification and identifiers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClN4 B1599579 4-Chloropteridine CAS No. 72700-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropteridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4/c7-5-4-6(11-3-10-5)9-2-1-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTAZGNUCCXMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428074
Record name 4-chloropteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72700-48-2
Record name 4-chloropteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloropteridine and Its Precursors

Foundational Synthetic Routes to the Pteridine (B1203161) Nucleus

The construction of the pteridine ring system is a critical first step in the synthesis of 4-chloropteridine. The most prevalent and historically significant methods involve the condensation of a pyrimidine (B1678525) precursor with a 1,2-dicarbonyl compound or its equivalent. These foundational routes provide access to a wide array of substituted pteridines.

One of the most important routes to pteridines starts with a suitably substituted pyrimidine, with pyrimidine-4,5-diamines being the most widely used starting materials. rasayanjournal.co.in The parent pteridine can be synthesized by condensing pyrimidine-4,5-diamine with glyoxal. thieme-connect.de

Several classical methods have been developed for the synthesis of the pteridine core, including:

Gabriel-Isay (Gabriel-Colman) Synthesis: This method involves the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as benzil (B1666583) or glyoxal. vulcanchem.com For instance, the reaction of pyrimidine-4,5-diamine with benzil yields 6,7-diphenylpteridine. rasayanjournal.co.in A significant consideration in this synthesis is the potential for the formation of two regioisomeric products if an unsymmetrical dicarbonyl compound is used. rasayanjournal.co.in The more reactive aldehyde group of an α-formyl ketone typically reacts with the 5-amino group of the pyrimidine to yield the 7-substituted pteridine. thieme-connect.de

Timmis Synthesis: This approach offers a regioselective alternative by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an activated methylene (B1212753) group, such as ketones, aldehydes, or nitriles. vulcanchem.com The reaction is typically base-catalyzed and proceeds through the condensation of the amino group with the carbonyl moiety, followed by a condensation between the 5-nitroso group and the methylene carbon, which ensures a regioselective outcome.

Taylor Synthesis: In contrast to the previous methods, the Taylor synthesis constructs the pyrimidine ring onto a pre-existing pyrazine (B50134) frame. This is achieved by reacting a suitably substituted pyrazine with an amine source like guanidine, urea, or thiourea. The pyrimidine ring is formed through an insertion reaction between the amine and a cyano group on the pyrazine ring. This method has proven valuable for the synthesis of various biologically relevant pteridine compounds.

These foundational syntheses are summarized in the table below:

Synthetic RouteStarting MaterialsKey Features
Gabriel-Isay Synthesis 5,6-Diaminopyrimidine and a 1,2-dicarbonyl compound- Widely applicable for various substituted pteridines. - Can produce isomeric mixtures with unsymmetrical dicarbonyls. rasayanjournal.co.in
Timmis Synthesis 5-Nitroso-6-aminopyrimidine and an active methylene compound- Generally provides a single regioisomer. - Base-catalyzed condensation. vulcanchem.com
Taylor Synthesis Substituted pyrazine and an amine source (e.g., guanidine)- Builds the pyrimidine ring onto a pyrazine precursor. - Useful for specific substitution patterns.

Strategies for Regioselective Halogenation to Yield this compound

With the pteridine nucleus in hand, the next critical step is the introduction of a chlorine atom at the 4-position. This is most commonly achieved through the conversion of a pteridin-4-one (the keto tautomer of 4-hydroxypteridine), which is readily accessible through the foundational synthetic routes.

Direct Chlorination Approaches and Reaction Conditions

Direct chlorination of the unsubstituted pteridine ring at the C-4 position is not a commonly employed strategy due to the π-electron deficient nature of the pteridine nucleus, which makes it susceptible to nucleophilic attack rather than electrophilic substitution. thieme-connect.de However, chlorination can be achieved on pteridine derivatives. For example, 2-amino-4-alkoxy-pteridine can be converted to 2-amino-4-alkoxy-6-chloro-pteridine using acetyl chloride and trifluoroacetic acid. derpharmachemica.com

The most effective "direct" chlorination approach in the context of obtaining this compound involves the use of a pteridin-4-one precursor.

Conversion from Other Pteridine Derivatives

The conversion of pteridin-4-ones to 4-chloropteridines is a standard and widely used transformation in pteridine chemistry. thieme-connect.de This reaction is a nucleophilic substitution where the hydroxyl group (in its enol form) or the oxo group (in its keto form) is replaced by a chlorine atom. The most common reagent for this conversion is phosphoryl chloride (POCl₃), often used in the presence of a base or as a solvent itself. vulcanchem.comresearchgate.net

The general reaction is as follows: Pteridin-4-one + POCl₃ → this compound

This method is analogous to the conversion of pyridinols to chloropyridines. vulcanchem.com The reaction conditions, such as temperature and the use of co-solvents or additives, can be optimized to improve the yield and purity of the resulting this compound. For instance, the synthesis of 6-chloropterin has been achieved in high yield by treating the corresponding pterin (B48896) with an excess of phosphorus oxychloride. sci-hub.se

Advanced Synthetic Approaches and Novel Methodologies

Recent advancements in synthetic chemistry have led to the development of more efficient, scalable, and versatile methods for the synthesis of pteridine derivatives, including this compound.

Development of Efficient and Scalable Laboratory Syntheses

The demand for pteridine derivatives in various research fields, including medicinal chemistry, has driven the development of robust and scalable synthetic protocols. A documented synthesis of a this compound derivative has been shown to be reliable and scalable, indicating that practical large-scale production is achievable. uow.edu.au These optimized procedures often focus on improving yields, minimizing reaction times, and simplifying purification processes.

Key aspects of developing scalable syntheses include:

Reagent Selection: Utilizing cost-effective and readily available starting materials and reagents.

Process Optimization: Fine-tuning reaction parameters such as temperature, concentration, and reaction time to maximize product formation and minimize byproducts.

Purification Techniques: Employing efficient purification methods like crystallization over chromatographic techniques where possible to facilitate large-scale isolation.

Exploration of Catalytic Methods for Pteridine Functionalization

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency and selectivity. In the realm of pteridine chemistry, catalytic cross-coupling reactions have emerged as powerful tools for functionalization. While direct catalytic chlorination at the 4-position is not yet a standard method, catalytic reactions involving chloropteridines are well-documented.

For example, the Pd/PTABS catalytic system has been successfully employed for the amination of chloroheteroarenes, including 6-chloropteridine (B3064489). uni-greifswald.de This demonstrates the utility of modern catalytic approaches in modifying the pteridine scaffold. The development of catalytic methods for the direct C-H chlorination of heterocycles is an active area of research and may in the future provide a more direct and efficient route to this compound.

The exploration of such catalytic methods holds the promise of developing novel synthetic pathways to this compound and its derivatives with improved atom economy and environmental compatibility.

Chemical Reactivity and Mechanistic Investigations of 4 Chloropteridine

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

The pteridine (B1203161) ring system, being electron-deficient, facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C-4 position is particularly reactive towards displacement by various nucleophiles. acs.org

Mechanistic Pathways of Halogen Displacement

The displacement of the chlorine atom at the C-4 position of 4-chloropteridine proceeds through a bimolecular nucleophilic substitution (SNAr) mechanism. This pathway involves a two-step process:

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C-4 carbon atom of the pteridine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.compearson.com The formation of this complex is typically the rate-determining step of the reaction. numberanalytics.com

Leaving Group Expulsion: The aromaticity of the pteridine ring is subsequently restored by the departure of the chloride ion, the leaving group. numberanalytics.compearson.com

The general halogen displacement in a nucleophilic aromatic substitution can be influenced by the reactivity of the halogens, which decreases down the group (F > Cl > Br > I). chemrevise.orglibretexts.org More reactive halogens can displace less reactive ones from their compounds. savemyexams.comrsc.org

Influence of Electronic and Steric Factors on SNAr Reactivity

The reactivity of the C-4 position in this compound is significantly influenced by both electronic and steric factors.

Electronic Factors: The pteridine ring system is inherently electron-deficient due to the presence of four nitrogen atoms. This electron deficiency activates the ring towards nucleophilic attack. The nitrogen atoms, particularly those at positions 1 and 3, exert a strong electron-withdrawing effect, which further polarizes the C-4 position, making it more electrophilic and susceptible to nucleophilic substitution. The stability of the Meisenheimer intermediate is enhanced by the presence of these electron-withdrawing groups, which help to delocalize the negative charge. numberanalytics.com

Steric Factors: While electronic effects are generally dominant, steric hindrance can also play a role. nih.gov Bulky substituents on the nucleophile or on the pteridine ring near the reaction center can hinder the approach of the nucleophile, thereby slowing down the reaction rate. However, in many cases involving this compound, the electronic activation of the C-4 position is the primary driver of reactivity. nih.gov

Reactivity with Various Nucleophiles: Amines, Thiols, and Oxygen-Centered Nucleophiles

The activated C-4 position of this compound readily reacts with a variety of nucleophiles.

Amines: Amines are effective nucleophiles for the displacement of the C-4 chlorine. libretexts.org The reaction with primary and secondary amines leads to the formation of the corresponding 4-aminopteridine derivatives. libretexts.org The lone pair of electrons on the nitrogen atom of the amine initiates the nucleophilic attack. libretexts.org

Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react efficiently with this compound to yield 4-thioether-substituted pteridines. masterorganicchemistry.comcas.cn Thiols are generally more nucleophilic than their oxygen counterparts (alcohols). masterorganicchemistry.com

Oxygen-Centered Nucleophiles: Oxygen-based nucleophiles, such as alkoxides and hydroxides, can also displace the chlorine atom at the C-4 position to form 4-alkoxy or 4-hydroxypteridine derivatives, respectively. nih.gov The reactivity of these nucleophiles is dependent on their basicity and the reaction conditions.

The general reactivity of nucleophiles follows the order: Thiolates > Amines > Alkoxides.

Table 1: Reactivity of Nucleophiles with this compound
Nucleophile TypeGeneral FormulaProduct TypeRelative Reactivity
AminesR-NH2, R2NH4-AminopteridinesHigh
Thiols/ThiolatesR-SH, R-S-4-Thioether-substituted pteridinesVery High
Oxygen-Centered NucleophilesR-OH, R-O-, H2O4-Alkoxy/HydroxypteridinesModerate to High

Kinetic and Thermodynamic Studies of Nucleophilic Substitution

Kinetic studies of SNAr reactions, such as the aminolysis of related chloro-nitroaromatic compounds, often reveal second-order kinetics, where the reaction rate is dependent on the concentrations of both the substrate and the nucleophile. researchgate.netlibretexts.org This is consistent with the bimolecular nature of the SNAr mechanism. msu.edu

The rate of substitution is influenced by several factors:

Nucleophilicity: Stronger nucleophiles lead to faster reaction rates. byjus.com

Leaving Group Ability: The nature of the leaving group is crucial. Weaker bases are better leaving groups, which generally correlates with the strength of the corresponding hydrohalic acid. byjus.com

Solvent: The solvent can affect the stability of the transition state and the solubility of the reactants. Aprotic solvents can sometimes alter the rate-determining step by affecting the departure of the leaving group. nih.gov

Thermodynamically, the SNAr reaction of this compound is generally favorable due to the formation of a more stable C-N, C-S, or C-O bond compared to the C-Cl bond, and the high stability of the resulting pteridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can also serve as a substrate in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. rsc.orgrsc.org

Heck Reactions with this compound as a Substrate

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org While specific examples with this compound as the substrate are not extensively detailed in the provided search results, the general principles of the Heck reaction can be applied. organic-chemistry.orgwikipedia.orglibretexts.orgmdpi.com

The catalytic cycle of the Heck reaction typically involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound to form a Pd(II) intermediate. libretexts.org

Olefin Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-C bond. libretexts.org

β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-palladium intermediate forms the substituted alkene product and a palladium-hydride species. libretexts.org

Reductive Elimination: The Pd(0) catalyst is regenerated by reductive elimination, often in the presence of a base. libretexts.org

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgsnnu.edu.cn This reaction has been successfully applied to this compound for the synthesis of 4-amino-substituted pteridines. The general transformation involves the reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The catalytic cycle of the Buchwald-Hartwig amination typically begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. wuxiapptec.com This is followed by the oxidative addition of the this compound to the Pd(0) complex. The subsequent steps involve the coordination of the amine to the palladium center, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the 4-amino-pteridine product and regenerate the Pd(0) catalyst. libretexts.orgwuxiapptec.com

Table 1: Examples of Buchwald-Hartwig Amination with this compound

AmineCatalyst SystemBaseSolventProductYield (%)
2,4-DimethylanilinePd catalystNot specifiedNot specified(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amineNot specified

Data derived from available research literature. vulcanchem.com

Key factors influencing the success of the Buchwald-Hartwig amination of this compound include the choice of palladium catalyst, ligands, base, and solvent. wuxiapptec.com Sterically hindered phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. wikipedia.org The reaction provides a versatile method for creating a diverse range of 4-substituted pteridines, which are valuable scaffolds in medicinal chemistry. researchgate.net

Other C-N bond-forming reactions with this compound include nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pteridine ring system activates the chlorine atom at the 4-position, making it susceptible to displacement by various nitrogen nucleophiles.

Suzuki-Miyaura and Other C-C Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide. tcichemicals.comlibretexts.org This reaction has been utilized to introduce aryl and other carbon-based substituents at the 4-position of the pteridine ring, starting from this compound. The general reaction involves coupling this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. tcichemicals.comlibretexts.org

The catalytic cycle for the Suzuki-Miyaura coupling is similar to other palladium-catalyzed cross-coupling reactions. libretexts.orgcatalysis.blog It involves the oxidative addition of this compound to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent, and finally, reductive elimination to form the C-C coupled product and regenerate the catalyst. libretexts.orgcatalysis.blog

Table 2: Suzuki-Miyaura Coupling of a Dichloropyridine Derivative

Boronic AcidCatalystBaseSolventProductYield (%)
Phenylboronic acidPd/IPrK₃PO₄Dioxane2-Chloro-4-phenylpyridineModerate to good

This table illustrates a similar reaction on a related dichloropyridine system, as specific data for this compound was not available in the provided search results. Data derived from a study on dichloropyridines. nih.gov

Other C-C coupling reactions applicable to halo-heterocycles like this compound include the Stille coupling (using organotin reagents), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes). catalysis.blogsigmaaldrich.com For instance, palladium-mediated Heck reactions of 6-chloropteridine (B3064489) with acetylenes have been reported to yield alkynyl-substituted pteridines. orientjchem.org Negishi coupling, which utilizes organozinc reagents, has also been reported for pteridine-O-sulfonates. researchgate.net

Mechanistic Insights into Catalytic Cycles

The mechanisms of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, have been extensively studied. wuxiapptec.comlibretexts.org The catalytic cycle generally consists of three main steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination. catalysis.blogwikipedia.org

Oxidative Addition: This is often the rate-determining step where the aryl halide (this compound) adds to the low-valent palladium catalyst, typically Pd(0), to form a Pd(II) intermediate. wuxiapptec.comlibretexts.org The reactivity of the halide generally follows the order I > Br > Cl. wuxiapptec.com

Transmetalation/Ligand Exchange: In the Suzuki-Miyaura reaction, the organic group from the organoboron reagent is transferred to the palladium center. catalysis.blog In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base facilitates the formation of a palladium-amido complex. snnu.edu.cn

Reductive Elimination: The final step involves the formation of the new C-C or C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. catalysis.blog

Mechanistic studies, often aided by computational chemistry, have provided a deeper understanding of these catalytic cycles, including the role of ligands in stabilizing the palladium intermediates and facilitating the key reaction steps. pku.edu.cn For example, sterically bulky phosphine ligands in Buchwald-Hartwig amination are thought to promote reductive elimination. wikipedia.org In some cases, the catalytic cycle can involve different oxidation states of palladium, such as Pd(II) and Pd(IV). nih.gov

Electrophilic Aromatic Substitution (EAS) Considerations for the Pteridine Ring System

The pteridine ring system, composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, is an electron-deficient aromatic system. orientjchem.orgslideshare.net This is due to the presence of four electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the rings. slideshare.netorganicchemistrytutor.com Consequently, the pteridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) reactions. organicchemistrytutor.combhu.ac.in

Attempting EAS reactions on unsubstituted pteridine typically requires harsh conditions, and the reaction is often difficult to control. bhu.ac.inuomustansiriyah.edu.iq The electron-poor nature of the ring makes it less nucleophilic and therefore less reactive towards electrophiles. organicchemistrytutor.com Furthermore, under the acidic conditions often required for EAS, the nitrogen atoms of the pteridine ring can become protonated, further deactivating the ring towards electrophilic attack. bhu.ac.inuomustansiriyah.edu.iq

In contrast to electron-rich aromatic systems like benzene, where EAS is a common and facile reaction, the pteridine core's reactivity is dominated by nucleophilic substitution, especially when a good leaving group like chlorine is present at positions such as 4, 6, or 7.

Oxidation and Reduction Chemistry of the Pteridine Core

The pteridine ring system can exist in different oxidation states: a fully oxidized form, a dihydro form, and a tetrahydro form. nih.gov These redox states are crucial for the biological functions of many naturally occurring pteridines. nih.govnih.gov

Reduction: The pteridine ring can be reduced to its dihydro and tetrahydro forms. For example, some pteridine derivatives can be reduced with sodium borohydride (B1222165) to yield 5,6,7,8-tetrahydropteridines. orientjchem.org These reduced forms are often the biologically active species but can be highly susceptible to oxidation. nih.gov

Oxidation: Reduced pterins are readily oxidized back to the fully oxidized pterin (B48896) form, often by strong oxidizing agents. nih.gov The tetrahydropteridine derivatives, in particular, are very reactive towards oxidation, which can make their isolation and handling challenging. orientjchem.org The presence of electron-withdrawing functional groups on the ring can sometimes help to stabilize the reduced forms. orientjchem.org

The redox chemistry of the pteridine core is fundamental to its role in various enzymatic reactions where it acts as a redox cofactor, participating in electron and proton transfer processes. nih.govnih.gov

Computational Chemistry in Predicting Reactivity and Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding and predicting the reactivity and reaction mechanisms of complex organic molecules like this compound. openaccessjournals.comescholarship.org By employing various computational methods, researchers can gain insights into phenomena that are difficult to observe experimentally. openaccessjournals.comnih.gov

Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the electronic structure of molecules, predict their geometries, and calculate properties like reaction energies and activation barriers. openaccessjournals.com This information is crucial for elucidating reaction pathways and understanding the factors that control reactivity and selectivity. nih.govcam.ac.uk

For instance, computational studies can be used to:

Analyze Reaction Mechanisms: Elucidate the step-by-step mechanism of reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, including the structures of intermediates and transition states. pku.edu.cnacs.org

Predict Reactivity: Assess the reactivity of different positions on the pteridine ring towards various reagents and predict the most likely site of reaction.

Rationalize Experimental Observations: Provide a theoretical basis for experimentally observed outcomes, such as the regioselectivity of a particular reaction. pku.edu.cn

Guide Experimental Design: Suggest optimal reaction conditions or new catalyst systems to improve reaction yields and selectivities. pku.edu.cnescholarship.org

Computational studies have been applied to investigate the redox properties of pteridines, helping to understand their role as redox mediators. acs.org They have also been used to explore the mechanisms of various organic reactions, providing valuable insights that complement experimental findings. escholarship.orgcam.ac.uk

Derivatization Strategies and Functionalization of 4 Chloropteridine

Design and Synthesis of Diverse 4-Substituted Pteridine (B1203161) Derivatives

The primary route for derivatizing 4-chloropteridine involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position. The electron-withdrawing nature of the nitrogen atoms in the pteridine ring system activates the C4 position, making the chlorine an excellent leaving group for reactions with a variety of nucleophiles.

This strategy allows for the straightforward introduction of amine, alkoxy, and thioether functionalities. The reaction of this compound with various primary and secondary amines, alkoxides, and thiols leads to the formation of 4-amino, 4-alkoxy, and 4-thio-substituted pteridines, respectively. These reactions are typically performed under mild conditions and provide a direct method for generating diverse libraries of pteridine derivatives. For instance, reacting 4-chloropteridines with amines is a key step in synthesizing various substituted pteridin-4-amine compounds. nih.gov Similarly, reactions with alkoxides or thiols proceed efficiently, often catalyzed by a base, to yield the corresponding ethers or thioethers. masterorganicchemistry.comnih.gov Thiolates are generally more nucleophilic than alkoxides, facilitating these substitution reactions effectively. nih.govreddit.comlibretexts.org

Starting MaterialNucleophileProduct Class
This compoundPrimary/Secondary Amine (R₂NH)4-Aminopteridine
This compoundAlkoxide (RO⁻)4-Alkoxypteridine
This compoundThiol (RSH)4-(Alkyl/Aryl)thiopteridine

This table illustrates the general classes of compounds synthesized from this compound via nucleophilic aromatic substitution.

Multi-Functionalization of the Pteridine Ring System

While the C4 position is the most reactive site for nucleophilic attack on this compound, the broader pteridine scaffold offers multiple positions for further functionalization. This allows for the creation of complex, multi-substituted derivatives. Synthetic strategies can be designed to introduce substituents at the C2, C6, and C7 positions, either before or after modification at C4.

One common approach is to start with a pre-functionalized pyrimidine (B1678525) ring. For example, cyclization of a substituted 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound is a classic method for building the pteridine core. orientjchem.orgthieme-connect.de By using a 5,6-diamino-4-chloropyrimidine, the chloro-substituent is incorporated directly into the final pteridine product, which can then be further derivatized at the newly formed pyrazine (B50134) ring (C6 and C7 positions). orientjchem.org

Alternatively, functionalization can occur on the pre-formed this compound ring system. Although electrophilic substitution on the electron-deficient pteridine ring is challenging, the pyrazine part of the ring can undergo certain reactions. thieme-connect.de For example, N-oxidation of the pteridine ring can activate adjacent positions for further reactions. A multi-step synthesis might involve the initial displacement of the C4-chloride, followed by modification at other sites, such as the synthesis of 6,7-disubstituted derivatives. nih.govnih.gov This sequential functionalization is crucial for building complex molecules for specific applications. youtube.comlibretexts.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: In pteridine systems containing multiple halogen substituents, the site of nucleophilic attack is governed by the electronic properties of the ring. When both C2 and C4 positions are chlorinated, nucleophilic attack generally occurs preferentially at the C4 position. nih.govmdpi.com This is because the C4 carbon in 2,4-dichloroquinazoline, a related scaffold, possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. mdpi.com However, this selectivity can be reversed by the presence of other substituents on the ring. Electron-donating groups at the C6 position can alter the electronic distribution, making the C2 position more favorable for attack. This highlights the delicate interplay of electronic effects in directing the regioselectivity of SNAr reactions. nih.gov

Stereoselectivity: The introduction of chirality into pteridine derivatives is a critical aspect of designing molecules for biological targets, which are themselves chiral. Stereoselectivity in derivatization can be achieved by several methods. One approach is to use a chiral nucleophile to react with this compound, resulting in a diastereomeric mixture that can potentially be separated. Another, more elegant, strategy involves the use of chiral catalysts to direct the stereochemical outcome of a reaction. While direct examples for this compound are specific to the reaction, the principles of stereoselective synthesis, such as using chiral auxiliaries or catalysts, are broadly applicable. mdpi.commdpi.com For example, methods developed for the stereoselective functionalization of other nitrogen-containing heterocycles can provide a blueprint for developing similar reactions for the pteridine core. mdpi.com The creation of specific stereoisomers is often essential for achieving the desired biological activity.

Rational Design of Pteridine Scaffolds for Targeted Research Applications

This compound is a valuable starting scaffold for the rational, structure-based design of inhibitors for various enzymes, particularly those involved in parasite and cancer cell proliferation. nih.govresearchgate.net Enzymes such as Pteridine Reductase 1 (PTR1), found in protozoan parasites like Leishmania and Trypanosoma, are key targets. japsonline.comnih.gov PTR1 provides a metabolic bypass for dihydrofolate reductase (DHFR), another crucial enzyme, rendering many antifolate drugs ineffective. nih.gov Therefore, designing potent and selective PTR1 inhibitors is a major therapeutic goal.

Researchers use the this compound core to build libraries of compounds with diverse substituents at the C4 position and other sites. nih.gov By analyzing the crystal structure of the target enzyme, inhibitors can be designed to form specific hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. For example, different molecular scaffolds based on the pteridine core have been designed to target species-specific differences between the PTR1 enzymes of various parasites. nih.gov The synthesis often involves the displacement of the C4-chloride with carefully chosen amine- or sulfur-containing side chains designed to fit into the enzyme's binding pocket. nih.govsci-hub.seresearchgate.net This structure-based approach accelerates the discovery of potent and selective drug candidates for treating infectious diseases and cancer. nih.govnih.gov

Target EnzymeRationale for Derivatization from this compoundExample Application
Pteridine Reductase 1 (PTR1)Introduction of side chains at C4 to interact with active site residues and exploit species-specific differences.Development of anti-parasitic drugs for Leishmaniasis and African Sleeping Sickness. japsonline.comnih.gov
Dihydrofolate Reductase (DHFR)Creation of antifolates that mimic the natural pterin (B48896) substrate to block nucleotide synthesis.Anti-cancer and anti-bacterial therapies.
KinasesDesign of ATP-competitive inhibitors by functionalizing the pteridine scaffold to occupy the ATP-binding pocket.Development of inhibitors for adenosine (B11128) kinase and other kinases in cancer therapy. nih.gov

This table summarizes the rational design of pteridine scaffolds based on this compound for specific research applications.

Applications of 4 Chloropteridine in Advanced Organic Synthesis

4-Chloropteridine as a Versatile Synthetic Building Block

The utility of this compound as a versatile building block is well-established in synthetic organic chemistry. bloomtechz.com The chlorine atom at the C4 position serves as a good leaving group, facilitating a variety of nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, making it an essential intermediate in the construction of substituted pteridine (B1203161) derivatives.

The reactivity of this compound enables the synthesis of intricate molecular architectures built upon the pteridine scaffold. By reacting this compound with various nucleophiles, chemists can forge new carbon-carbon and carbon-heteroatom bonds, leading to the assembly of complex structures. For instance, it can undergo reactions with amines, alcohols, and thiols to yield 4-amino, 4-alkoxy, and 4-thioalkylpteridines, respectively. These reactions are often regioselective, targeting the C4 position due to the electronic properties of the pteridine ring system.

Furthermore, cross-coupling reactions, such as Suzuki and Stille couplings, can be employed to introduce aryl or vinyl substituents at the 4-position, significantly expanding the structural diversity of the resulting pteridine derivatives. This strategic functionalization is crucial for developing compounds with tailored electronic and steric properties.

Pteridine derivatives are at the core of many biologically important molecules, including folic acid and biopterin. ijfmr.com this compound serves as a key starting material for the synthesis of various analogs of these natural compounds. ijfmr.com By modifying the pteridine core through reactions involving the 4-chloro substituent, researchers can create a library of compounds for screening as potential therapeutic agents.

For example, the synthesis of antifolates, a class of drugs that interfere with the metabolism of folic acid, often utilizes pteridine intermediates. The ability to introduce different side chains at the C4 position of the pteridine ring allows for the fine-tuning of the biological activity of these analogs. The general synthetic approach often involves the condensation of a pyrimidine (B1678525) derivative, which can be subsequently chlorinated to form a this compound intermediate, followed by reaction with the desired side chain.

Starting Material Reagent/Condition Product Significance
This compoundAmines (R-NH2)4-Aminopteridine derivativesPrecursors for potential enzyme inhibitors
This compoundAlcohols (R-OH)4-Alkoxypteridine derivativesExploration of structure-activity relationships
This compoundThiols (R-SH)4-Thioalkylpteridine derivativesSynthesis of modified pterin (B48896) cofactors
This compoundOrganoboron reagents (Suzuki coupling)4-Aryl/vinylpteridine derivativesConstruction of complex, conjugated systems

Synthesis of Fused Heterocyclic Systems Incorporating the Pteridine Moiety

The pteridine ring system itself can serve as a foundation for the construction of even more complex fused heterocyclic systems. The reactivity of the 4-chloro position, in combination with other functional groups on the pteridine ring, allows for intramolecular cyclization reactions, leading to the formation of novel polycyclic aromatic compounds.

For instance, a pteridine derivative with a suitable nucleophilic group on a side chain attached at a different position can undergo an intramolecular cyclization by attacking the C4 position, displacing the chlorine atom and forming a new ring. This strategy has been employed to synthesize a variety of fused systems, such as those containing thiazolo[5,4-g]pteridine and pyrazino[2,3-g]pteridine cores. These novel heterocyclic frameworks are of interest for their potential applications in materials science and medicinal chemistry.

Enabling Role in the Synthesis of Probes and Reporter Molecules

Fluorescent probes and reporter molecules are indispensable tools in biomedical research and diagnostics. nih.govmdpi.com The pteridine scaffold, due to its inherent fluorescence properties, is an attractive core for the design of such molecules. This compound plays a crucial role in the synthesis of these probes by providing a convenient handle for attaching various functionalities that can modulate the fluorescence properties or introduce specific binding capabilities.

By reacting this compound with molecules containing reporter groups (e.g., fluorophores or quenchers) or recognition elements (e.g., biotin (B1667282) or specific ligands), scientists can create tailored probes for a variety of applications. mdpi.com For example, a fluorophore can be introduced at the 4-position to create a pteridine-based fluorescent probe whose emission characteristics might be sensitive to the local environment, such as pH or the presence of specific ions. Similarly, attaching a quencher molecule at this position can lead to the development of "turn-on" fluorescent probes that exhibit fluorescence only upon binding to a target molecule that displaces the quencher.

Probe Type Synthetic Strategy involving this compound Application
Fluorescent Ion ProbesAttachment of an ion-chelating moiety at the C4 position.Detection and quantification of specific metal ions.
"Turn-On" BiosensorsIntroduction of a quencher that is displaced upon target binding.Sensing of biomolecules like proteins or nucleic acids.
Bioconjugation ProbesFunctionalization with reactive groups for attachment to biomolecules.Labeling and tracking of proteins or antibodies.

Spectroscopic and Structural Elucidation of 4 Chloropteridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 4-chloropteridine in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete picture of the molecule's framework and the position of its substituents can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent pteridine (B1203161) ring is characterized by distinct signals for the protons on the pyrimidine (B1678525) and pyrazine (B50134) rings. In this compound, the substitution of a chlorine atom at the C4 position significantly influences the electronic environment of the remaining protons, leading to predictable changes in their chemical shifts. The chlorine atom, being electronegative, is expected to deshield nearby protons.

Based on predicted data for the unsubstituted pteridine, the expected ¹H NMR chemical shifts for this compound would show downfield shifts for the protons on the pyrimidine ring, particularly H-2, due to the inductive effect of the chlorine atom. The protons on the pyrazine ring, H-6 and H-7, would be less affected but still identifiable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The pteridine core exhibits characteristic chemical shifts for its carbon atoms. The introduction of a chlorine atom at C4 causes a significant downfield shift for the C4 carbon itself due to the direct attachment of the electronegative atom. The chemical shifts of adjacent carbons (C2, C4a) are also affected, though to a lesser extent. Data for the unsubstituted pteridine molecule shows several distinct signals for the carbon atoms of the fused ring system. The expected shifts for this compound are extrapolated from this data and the known effects of chlorine substitution on similar heterocyclic systems.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is estimated based on pteridine and known substituent effects, as direct experimental data for this compound is not widely available.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~155.0
H2~8.9-
C4-~162.0
C4a-~153.0
C6-~145.0
H6~9.1-
C7-~150.0
H7~9.3-
C8a-~158.0

Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from 1D NMR data by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, a key correlation would be observed between the protons on the pyrazine ring, H-6 and H-7, confirming their adjacent positions. The absence of other significant couplings would further support the isolated nature of the H-2 proton on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This is a crucial experiment for definitively assigning the carbon signals. For this compound, the HSQC spectrum would show cross-peaks connecting the ¹H signals for H-2, H-6, and H-7 to their corresponding ¹³C signals for C2, C6, and C7, respectively. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This technique is instrumental in piecing together the entire molecular framework. For instance, the H-2 proton would be expected to show correlations to C4 and C4a, while the H-6 proton would correlate with C4a, C7, and C8a. These correlations provide unambiguous evidence for the connectivity of the pyrimidine and pyrazine rings and confirm the position of the chlorine substituent at C4. The analysis of complex pteridine derivatives, such as pyranopteridines, heavily relies on these 2D NMR techniques for complete structural elucidation. semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and its fragments.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with a high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of this compound. The presence of chlorine is readily identified by its characteristic isotopic pattern, with two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The HRMS spectrum of this compound would show two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with the relative intensity of the [M+2]⁺ peak being about one-third that of the [M]⁺ peak. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Data Table: Expected HRMS Data for this compound (C₆H₃ClN₄)

IonCalculated Exact Mass
[C₆H₃³⁵ClN₄]⁺166.0070
[C₆H₃³⁷ClN₄]⁺168.0041

In the mass spectrometer, the molecular ion of this compound can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure. The fragmentation of the parent pteridine molecule is known to proceed via the loss of hydrogen cyanide (HCN) molecules from the pyrimidine and pyrazine rings. chemicalbook.com

For this compound, the fragmentation is expected to follow a similar pathway, with additional fragmentation patterns influenced by the chloro-substituent. Key fragmentation steps would likely include:

Loss of HCN: The initial loss of a molecule of HCN from the pyrimidine ring.

Loss of a Chlorine Radical: Cleavage of the C-Cl bond to release a chlorine radical (Cl•), resulting in a fragment ion at m/z 131.

Subsequent Ring Fragmentation: Further fragmentation of the remaining ring system, likely involving the loss of another molecule of HCN or related nitrogen-containing fragments.

The analysis of these fragmentation patterns, particularly when compared to the known fragmentation of pteridine and other substituted pteridines, provides strong corroborating evidence for the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the pteridine ring system and the carbon-chlorine bond.

Key expected IR absorption bands for this compound include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: These vibrations from the aromatic rings would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. Studies on substituted pyrimidines show that these ring stretching modes are relatively insensitive to substitution. ias.ac.in

C-Cl stretching: A strong absorption band characteristic of the carbon-chlorine bond is expected in the region of 600-800 cm⁻¹. The exact position would help confirm the presence of the chloro-substituent.

Ring bending vibrations: Out-of-plane bending vibrations of the ring C-H bonds would appear as a series of bands in the fingerprint region (below 1000 cm⁻¹), which can be characteristic of the substitution pattern.

The IR spectra of related compounds like 2-chloropyrimidine and chloropyrazine provide a reference for the expected positions of these characteristic bands. chemicalbook.comnih.gov

Data Table: Expected Characteristic IR Absorption Bands for this compound

Functional Group/VibrationExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=C/C=N Ring Stretch1400 - 1650
C-Cl Stretch600 - 800
C-H Out-of-Plane Bend< 1000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic heterocyclic compounds like pteridines, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity. The n → π* transitions, involving the promotion of an electron from a non-bonding orbital (on a nitrogen atom) to a π* antibonding orbital, are generally of lower intensity.

The introduction of a substituent, such as a chlorine atom, is known to affect the energies of these transitions. A key feature in the spectrum of pteridine is a band identified as an n → π* transition. The effect of substituents on this band indicates that the non-bonding electron involved is located on the 8-nitrogen atom. rsc.org When measured in different solvents, such as cyclohexane and water, the n → π* transition band of chloro- and methoxy-pteridines undergoes a significant shift to shorter wavelengths (a blueshift) of about 1400 cm⁻¹. rsc.org This shift is indicative of hydrogen bonding between the solvent (water) and the pteridine nitrogen atoms, which stabilizes the non-bonding electrons and increases the energy required for the n → π* transition. rsc.org

Based on the data for other chloropteridines, this compound is expected to exhibit a complex UV-Vis spectrum with multiple absorption bands corresponding to these electronic transitions.

Table 1: UV Absorption Maxima (λmax) for Pteridine and select Chloro-derivatives in Cyclohexane Data extracted from S. F. Mason, J. Chem. Soc., 1955. rsc.org (Note: Data for the 4-chloro isomer was not provided in this source.)

Compoundλmax (nm) and Molar Extinction Coefficient (ε)
Pteridine313 (ε 6030), 304 (ε 7080), 235 (ε 2820)
2-Chloropteridine338 (ε 6030), 325 (ε 6310), 253 (ε 4470)
6-Chloropteridine (B3064489)328 (ε 6310), 316 (ε 7080), 244 (ε 3160)
7-Chloropteridine323 (ε 5620), 312 (ε 6310), 241 (ε 3160)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's structure and packing in the crystalline phase.

A crystal structure for this compound has not been reported in the surveyed literature. However, the crystal structure of the parent compound, pteridine, was determined in 1956, offering the closest experimental model for the core ring system. rsc.org The pteridine molecule was found to be planar, and the study provided precise measurements of the carbon-carbon and carbon-nitrogen bond lengths within its fused pyrimidine and pyrazine rings. rsc.org

For substituted derivatives, crystallographic analysis reveals how substituents influence the molecular geometry and the supramolecular assembly through interactions like hydrogen bonding or π-π stacking. For instance, studies on other pteridine derivatives have successfully used X-ray diffraction to characterize binding modes and support the derivation of structure-activity relationships. researchgate.net A study on a pteridine-dithione derivative detailed how molecules pack into clusters via N-H···O and N-H···N hydrogen bonds and how π-π stacking interactions are influenced by the distance and slippage between adjacent aromatic rings. nih.gov

Therefore, a future X-ray crystallographic study of this compound would be expected to reveal a largely planar pteridine core. The key points of interest would be the precise C4-Cl bond length and how the chlorine atom influences the planarity of the ring and the intermolecular packing arrangement in the crystal lattice.

Table 2: Illustrative Crystallographic Data for Pteridine Data from T. A. Hamor and J. M. Robertson, J. Chem. Soc., 1956. rsc.org (Note: This data is for the unsubstituted parent compound, not this compound.)

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna21
a (Å)13.52
b (Å)13.91
c (Å)3.33
Molecules per unit cell (Z)4

Computational Chemistry for Conformational Analysis and Electronic Structure

Computational chemistry provides theoretical insights into molecular structure, stability, and electronic properties, complementing experimental data. Methods like Density Functional Theory (DFT) are widely used to study pteridine derivatives, allowing for the analysis of tautomeric stability, redox properties, and reaction mechanisms. researchgate.netacs.org

While specific computational studies focusing solely on this compound are not prominent in the literature, the established methodologies for other pteridines demonstrate the potential of this approach. For example, DFT calculations have been used to determine the relative energies of various protonated tautomers of 6-methylpterin in aqueous solution, identifying the most basic sites on the pterin (B48896) skeleton. researchgate.net Such studies typically employ functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or larger to achieve a balance of accuracy and computational cost. nih.gov

For this compound, computational analysis would involve geometry optimization to predict the most stable conformation. The planarity of the pteridine ring and the orientation of the chloro substituent would be of primary interest. Further analysis of the electronic structure would yield information on the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Analyses such as Natural Bond Orbital (NBO) can elucidate donor-acceptor interactions within the molecule, while Molecular Electrostatic Potential (MEP) maps can predict sites susceptible to electrophilic and nucleophilic attack. These computational tools are invaluable for rationalizing the reactivity of pteridine derivatives and designing new compounds with specific properties. nih.govmdpi.com

Table 3: Common Computational Approaches for Pteridine Derivatives

Computational MethodApplicationTypical Basis Set
Density Functional Theory (DFT)Geometry optimization, relative energies, electronic properties6-31G(d), 6-31+G(d), 6-311++G(d,p)
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis electronic absorption spectra6-311++G(d,p)
Natural Bond Orbital (NBO)Analysis of intramolecular charge transfer and bonding6-311++G(d,p)
Atoms in Molecules (AIM)Characterization of bonding and intermolecular interactions6-311++G(d,p)

Biological Research Applications and Mechanistic Insights of 4 Chloropteridine Derivatives

Enzyme Inhibition Studies of Pteridine (B1203161) Analogs

Derivatives of 4-chloropteridine are notable for their role in enzyme inhibition, a key area of drug discovery and development. These compounds have been investigated for their ability to target and modulate the activity of various enzymes implicated in disease processes.

The ways in which this compound derivatives inhibit enzymes can be categorized into several mechanisms, including competitive, non-competitive, and irreversible inhibition.

Competitive Inhibition: In this mode, the inhibitor molecule is structurally similar to the enzyme's natural substrate and competes for the same active site. knyamed.comlibretexts.org By binding to the active site, the competitive inhibitor prevents the substrate from binding, thereby reducing the enzyme's activity. libretexts.org This type of inhibition can often be overcome by increasing the concentration of the substrate. knyamed.com Some pteridine analogs have been shown to act as competitive inhibitors. For example, kinetic studies of certain quinazolinone derivatives revealed a competitive mode of inhibition for the BChE enzyme. researchgate.net

Non-Competitive Inhibition: Non-competitive inhibitors bind to the enzyme at an allosteric site, which is a location distinct from the active site. knyamed.com This binding causes a conformational change in the enzyme, altering the shape of the active site and reducing its catalytic efficiency. taylorandfrancis.com Unlike competitive inhibition, non-competitive inhibition cannot be reversed by increasing the substrate concentration because the inhibitor does not compete for the active site. knyamed.comlibretexts.org Kinetic studies have shown that some amantadine (B194251) derivatives inhibit urease in a non-competitive manner. mdpi.com

Irreversible Inhibition: This type of inhibition occurs when the inhibitor binds to the enzyme through strong, covalent bonds, often at the active site. libretexts.orgwikipedia.org This binding permanently inactivates the enzyme. libretexts.org Some inhibitors, known as slow-binding inhibitors, may initially form a low-affinity complex with the enzyme that then undergoes a slower rearrangement to a very tightly bound, essentially irreversible state. wikipedia.org Isocoumarins, for instance, are mechanism-based irreversible inhibitors of serine proteases. nih.gov

The specific type of inhibition can be determined through kinetic studies that analyze the effect of the inhibitor on the enzyme's reaction rate at different substrate concentrations.

A crucial step in the development of therapeutic agents is the identification and validation of their molecular targets. For this compound derivatives, a number of enzymes have been identified as potential targets.

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate metabolic pathway, which is essential for the synthesis of DNA, RNA, and certain amino acids. acs.orgglobalresearchonline.net Inhibition of DHFR can disrupt these processes, making it a valuable target for anticancer and antimicrobial drugs. globalresearchonline.netfrontiersin.org Pteridine derivatives, such as methotrexate, are well-known inhibitors of DHFR. ijrpr.comglobalresearchonline.net

Pteridine Reductase 1 (PTR1): In some parasitic organisms like Leishmania and Trypanosoma, PTR1 provides an alternative pathway for the production of reduced folates, acting as a bypass mechanism when DHFR is inhibited. acs.orgresearchgate.net This makes PTR1 a critical target for developing effective therapies against these parasites, as dual inhibition of both DHFR and PTR1 could prevent drug resistance. researchgate.netmdpi.com

Kinases: Protein kinases are enzymes that regulate a wide range of cellular processes, and their dysregulation is often associated with diseases like cancer. mdpi.com Pteridine derivatives have been developed as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR). mdpi.comresearchgate.net For example, certain pteridine-7(8H)-dione derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR. mdpi.com

The validation of these enzymes as targets is often achieved through a combination of genetic studies, where the gene for the target enzyme is deleted or mutated, and pharmacological studies using specific inhibitors. researchgate.net

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov For this compound derivatives, SAR studies involve synthesizing a series of related compounds with systematic variations in their structure and evaluating their inhibitory effects on target enzymes.

These studies have shown that modifications to different parts of the pteridine scaffold can have a significant impact on inhibitory potency and selectivity. For instance, in the development of inhibitors for leukotriene A(4) (LTA(4)) hydrolase, SAR studies on a class of 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine derivatives led to the identification of novel, potent inhibitors. nih.gov Similarly, SAR studies on pyrrolidine (B122466) pentamine derivatives as inhibitors of an aminoglycoside-modifying enzyme revealed that changes in stereochemistry and substitutions at different positions on the molecule affected their inhibitory effectiveness. nih.gov

The insights gained from SAR studies are crucial for the rational design and optimization of more potent and selective enzyme inhibitors. researchgate.netnih.gov

The biological activity of this compound derivatives is assessed through a variety of in vitro and cellular assays. These assays are essential for determining the efficacy of the compounds and understanding their mechanism of action in a biological context. nih.govcriver.com

In Vitro Assays: These assays are performed in a controlled environment outside of a living organism, typically using purified enzymes or subcellular fractions. nih.gov They are used to measure the direct inhibitory activity of a compound on its target enzyme. mdpi.com Common in vitro assays include spectrophotometric inhibition assays, where the enzyme's activity is monitored by measuring changes in light absorbance, and cell-free enzymatic assays to determine key parameters like the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). mdpi.commdpi.com

Cellular Assays: These assays are conducted using living cells and provide a more physiologically relevant system for evaluating a compound's activity. criver.comsigmaaldrich.com They can assess various aspects of a compound's effects, including cytotoxicity, cell viability, cell proliferation, and the ability to induce apoptosis (programmed cell death). nih.govorientjchem.org Different types of cell lines, such as cancer cell lines, primary cells, and stem cells, are used depending on the research question. nih.govcriver.com

The data obtained from these assays are critical for the preclinical evaluation of potential drug candidates and for making decisions about which compounds to advance into further stages of development. criver.com

Interactions with Biomolecules: Nucleic Acids and Proteins

Beyond enzyme inhibition, this compound derivatives also exhibit interesting interactions with other essential biomolecules, namely nucleic acids (DNA and RNA) and proteins. These interactions are the basis for a range of applications, particularly in the development of fluorescent probes for biological analysis.

Certain pteridine derivatives possess intrinsic fluorescence, making them valuable tools for studying the structure, dynamics, and interactions of nucleic acids and proteins. nih.govmdpi.com

Structural Analogs of Native Nucleosides: Pteridine-based fluorescent probes can be designed to be structurally similar to the natural nucleosides that make up DNA and RNA. nih.govcancer.gov This similarity allows them to be incorporated site-specifically into oligonucleotides using standard automated DNA synthesis methods. nih.govcancer.gov Once incorporated, the fluorescence properties of these probes, such as their intensity, lifetime, and spectral characteristics, become highly sensitive to their local environment. nih.gov

Monitoring Molecular Interactions: Changes in the fluorescence of these pteridine probes can signal interactions with other molecules. cancer.gov For example, the binding of a protein to a DNA strand containing a pteridine probe can alter the probe's fluorescence, providing a real-time method for monitoring these interactions. cancer.gov This approach has been used to study various DNA-protein interactions, including those involving enzymes that modify DNA. cancer.govcancer.gov

Probing Nucleic Acid Structure: The fluorescence of pteridine probes is also sensitive to the local structure of the nucleic acid itself. oup.com Stacking interactions with neighboring bases, for instance, can quench the fluorescence. oup.com This property can be exploited to study the local structural features and dynamics of DNA and RNA molecules, such as the formation of specific secondary structures like hairpins. oup.comacs.org

Some examples of fluorescent pteridine nucleoside analogs that have been developed and studied include 3-MI, 6-MI, 6MAP, and DMAP. nih.govcancer.gov These probes offer a powerful and sensitive means to investigate the intricate world of biomolecular interactions. nih.gov

Molecular Recognition and Binding Studies

Molecular recognition describes the specific interaction between two or more molecules through non-covalent forces such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org In the context of this compound and its derivatives, the structural characteristics of the pteridine core are fundamental to its binding capabilities. The planar, aromatic nature of the pteridine ring system facilitates π-π stacking interactions with aromatic residues in protein binding pockets. vulcanchem.com The nitrogen atoms within the fused pyrimidine (B1678525) and pyrazine (B50134) rings, along with substituents, can act as hydrogen bond donors or acceptors, further defining the molecule's interaction profile. vulcanchem.commdpi.com

Binding studies are crucial for quantifying the affinity of a ligand for its target. The dissociation constant (Kd) is a common metric used to express this affinity, with lower values indicating a stronger interaction. For example, in the development of inhibitors for Cyclin G Associated Kinase (GAK), a KINOMEscan platform was utilized to measure the binding affinities of various pteridine-based scaffolds. kuleuven.be This method assesses the ability of a test compound to compete with an immobilized, active-site-directed ligand, providing a quantitative Kd value. kuleuven.be

Research into derivatives of related heterocyclic compounds provides insights applicable to this compound. For instance, studies on berberine-adenine conjugates binding to G4-DNA have shown that while binding affinities (log Kb values) may not directly correlate with the length of a linker chain, the linker's structure significantly impacts the conformational flexibility of the ligand within the binding pocket. beilstein-journals.org This highlights that molecular recognition is not solely about the strength of binding but also about the specific conformational state the ligand adopts upon interaction. In another example, structure-based design of pyrimido[4,5-c]pyridazine (B13102040) derivatives aimed to improve binding affinity for dihydropteroate (B1496061) synthase (DHPS) by modifying side chains to better engage the target's pyrophosphate binding site. nih.gov

The following table summarizes key interactions and findings from molecular recognition studies of pteridine and related heterocyclic derivatives.

Compound ClassTargetKey Interactions / FindingsReference(s)
Pteridine DerivativesKinases, AcetyltransferasesPlanar core facilitates π-π stacking; pyridine (B92270) substituents add hydrogen bonding capabilities. vulcanchem.com
Pteridine ScaffoldsCyclin G Associated Kinase (GAK)Binding affinity quantified by Kd values using competitive binding assays. kuleuven.be
Pteroic Acid (Pterin-containing)Ricin Toxin A (RTA)The pterin (B48896) group binds in the adenine (B156593) specificity pocket via six hydrogen bonds. mdpi.com
Pyrimido[4,5-c]pyridazinesDihydropteroate Synthase (DHPS)Side chain length was optimized to improve engagement with the pyrophosphate binding site. nih.gov
Berberine-Adenine ConjugatesG4-DNALinker length affects conformational flexibility more than absolute binding affinity. beilstein-journals.org

Computational Approaches in Biological Activity Research

Computational chemistry has become an indispensable tool in modern drug discovery and biological research, allowing for the prediction and analysis of molecular interactions at a level of detail that is often inaccessible through experimental methods alone. For this compound and its derivatives, computational approaches are used to predict binding modes, estimate biological efficacy, and understand the dynamic nature of ligand-receptor interactions.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the binding mode and interaction patterns of potential drug candidates. For example, docking studies on dihydropyrimidinone derivatives were performed against multiple breast cancer target proteins to elucidate their binding interactions. nih.gov Similarly, docking simulations of theoretical pterin derivatives into the active site of ricin toxin A (RTA) predicted specific hydrogen bonding patterns and higher binding affinities than parent compounds. mdpi.com

These simulations can guide the rational design of new derivatives by identifying which functional groups are critical for binding and where modifications could enhance affinity or selectivity. In the development of antiviral compounds, docking has been used to place molecules into the active site of enzymes like the Hepatitis C virus (HCV) NS5B polymerase, identifying that a hydroxyl or amine group at the 4-position of a pteridine scaffold was critical for inhibitory activity. researchgate.net

The table below provides examples of how molecular docking has been applied to study pteridine-like compounds.

Compound SeriesTarget ProteinDocking Application / Key FindingReference(s)
1,2,4-triazine-3(2H)-one derivativesTubulinIdentified compounds with high binding affinities (e.g., docking score of -9.6 kcal/mol). nih.gov
Dihydropyrimidinone derivativesBreast Cancer TargetsAnalyzed binding modes and interaction patterns to understand anticancer potential. nih.gov
Pteridine derivativesHCV NS5B PolymeraseRevealed that an NH or OH group at the 4-position was crucial for inhibitory activity. researchgate.net
Theoretical Pterin derivativesRicin Toxin A (RTA)Predicted binding poses and identified potential for forming key hydrogen bonds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.org By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net A QSAR model is typically represented by an equation that links one or more molecular descriptors (physicochemical properties like hydrophobicity, electronic properties, or steric parameters) to a measure of biological activity, such as an IC50 value. asianpubs.orgresearchgate.net

For instance, a QSAR study on 7-chloro-4-aminoquinoline derivatives was conducted to evaluate the influence of steric, hydrophobic, and electronic factors on their antimalarial activity. asianpubs.org In another study, 2D-QSAR analysis of dihydropyrimidinone derivatives against a breast cancer cell line yielded a predictive model with high statistical validation (R² = 0.98, Q² = 0.97), helping to identify key structural requirements for anticancer activity. nih.gov More recently, QSAR models for 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors found that descriptors like absolute electronegativity and water solubility were significant influencers of inhibitory activity, achieving a predictive accuracy (R²) of 0.849. nih.gov

The following table presents an example of a QSAR study, illustrating the components of such a model.

Compound SeriesBiological ActivityKey Descriptors in QSAR ModelModel StatisticsReference(s)
4-chlorophenyloxy N-alkyl phosphoramidatesAnti-cervical cancer (IC50)Atomic charges on specific atoms (qCl, qC12, etc.), Log Pn=21, r²=0.867 researchgate.net
7-chloro-4-aminoquinoline derivativesAntimalarial activitySteric (MR), hydrophobic (log P), and electronic (DM) factorsStatistically significant models developed asianpubs.org
1,2,4-triazine-3(2H)-one derivativesTubulin InhibitionAbsolute electronegativity, water solubilityR² = 0.849 nih.gov

Molecular Dynamics Simulations for Conformational Changes and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, capturing the atomic motions of the system over time. nih.govnih.gov These simulations are powerful for understanding how a ligand and its receptor adapt to each other, the stability of their interaction, and the conformational changes that may occur upon binding. nih.govnih.gov

MD simulations can be used to refine the understanding of binding sites suggested by docking. researchgate.net For example, a 100-nanosecond MD simulation was used to confirm the stability of a novel tubulin inhibitor in its binding pocket, with low root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values indicating a stable, tightly bound complex. nih.gov Simulations can also explore the conformational preferences of molecules in different environments. A study on 4-chloroproline residues, for example, used computational methods to determine that the residue has a strong preference for an "up-puckered" conformation in water, which has implications for peptide and protein structure. nih.gov This type of analysis is crucial for understanding how a molecule like this compound might behave in an aqueous biological environment versus the more constrained environment of a protein's active site.

The table below lists examples of how MD simulations are applied in biological research.

System StudiedSimulation LengthPrimary Insight GainedReference(s)
Tubulin with 1,2,4-triazine-3(2H)-one inhibitor100 nsConfirmed the stability of the ligand-receptor complex via RMSD and RMSF analysis. nih.gov
Cellulose microfibrils with xylanNot specifiedRevealed preferred orientations and dominant interaction forces (electrostatic vs. dispersion). rsc.org
Pteridine series compoundsNot specifiedUsed to refine the understanding of ligand binding sites. researchgate.net
Ac-Clp-NHMe (4-chloroproline derivative)Not specifiedDetermined conformational preferences in different solvents (gas phase vs. water). nih.gov

Pteridine Metabolism and its Implications in Biological Systems (e.g., pathways in cancer, insects)

Pteridines are a class of heterocyclic compounds that are fundamental to numerous biological processes. ontosight.ai The metabolism of these compounds, particularly the biosynthesis of the essential cofactor tetrahydrobiopterin (B1682763) (BH4), is a highly regulated process with significant implications in both health and disease. nih.govportlandpress.com The core pathway begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps. frontiersin.orgahajournals.org There are two main pathways for BH4 biosynthesis: the de novo pathway and the salvage pathway. frontiersin.org

The de novo pathway involves three key enzymes:

GTP cyclohydrolase I (GCH1): This is the rate-limiting enzyme that converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate. portlandpress.comfrontiersin.org

6-pyruvoyl-tetrahydropterin synthase (PTPS): This enzyme converts the product of GCH1 into 6-pyruvoyl-tetrahydropterin. nih.govahajournals.org

Sepiapterin (B94604) reductase (SR): This enzyme performs the final reduction step to produce BH4. nih.govresearchgate.net

The salvage pathway provides an alternative route to BH4, often utilizing sepiapterin as a substrate and involving enzymes like dihydrofolate reductase (DHFR). portlandpress.comfrontiersin.org

Implications in Cancer:

Pteridine metabolism is often dysregulated in cancer. nih.govontosight.ai Studies focusing on breast cancer have shown that folic acid acts as a primary driver for pteridine metabolism in human breast cells. nih.govnih.gov In cancer cells, this pathway becomes altered, leading to an increased formation and excretion of certain pteridine derivatives. nih.govnih.gov Research using a progressive breast cancer cell model identified several pteridines with altered metabolism, including pterin, isoxanthopterin, xanthopterin, sepiapterin, and 6-biopterin. nih.gov The elevated levels of these pteridines excreted in the urine of cancer patients have sparked interest in their potential use as non-invasive cancer biomarkers. nih.govmst.edu

Implications in Insects:

Analytical Methodologies for 4 Chloropteridine Research

Chromatographic Techniques for Separation, Purification, and Analysis

Chromatography is a fundamental separation technique extensively used in the analysis of 4-chloropteridine and related compounds. It leverages the differential distribution of components between a stationary phase and a mobile phase to achieve separation. microbenotes.comkromasil.comjackwestin.comhawach.com The choice of chromatographic method depends on the specific analytical goal, whether it is for purification, purity assessment, or quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of pteridine (B1203161) compounds, offering high resolution and sensitivity. rsc.orgmdpi.com It is particularly valuable for determining the purity of this compound and for quantifying it in various mixtures.

In a typical HPLC setup for pteridine analysis, a reversed-phase column, such as a C18 column, is often employed. nih.govpensoft.net The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govpensoft.netmtoz-biolabs.com The pH of the mobile phase is a critical parameter that can be adjusted to optimize the separation of different pteridine derivatives. mtoz-biolabs.com

Key aspects of HPLC analysis for this compound include:

Purity Assessment: HPLC can effectively separate this compound from starting materials, byproducts, and degradation products, allowing for a precise determination of its purity. mtoz-biolabs.comchromatographyonline.comchromforum.org The area of the this compound peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. mtoz-biolabs.comchromforum.org

Quantification: By using a calibrated standard of known concentration, HPLC can be used to accurately determine the concentration of this compound in a sample. chromforum.org A calibration curve is typically generated by plotting the peak area against the concentration of the standard. chromforum.org

Method Development: Developing a robust HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, column temperature, and detector wavelength to achieve the best separation and sensitivity. pensoft.net For instance, a study on a related pyrrole (B145914) derivative utilized a C18 column with a mobile phase of acetonitrile and phosphate buffer at pH 3, with UV detection at 225 nm. pensoft.net

The following table provides an illustrative example of HPLC conditions that could be adapted for the analysis of this compound.

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 20 µL
Column Temperature 30 °C
Data based on a method for a related heterocyclic compound and serves as a starting point for method development for this compound. pensoft.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions involving this compound. edubirdie.comwisc.edusigmaaldrich.com It allows chemists to quickly assess the consumption of starting materials and the formation of products.

The process of using TLC for reaction monitoring involves:

Spotting: Small spots of the reaction mixture are applied to a TLC plate, which is typically a glass or aluminum sheet coated with a thin layer of an adsorbent like silica (B1680970) gel. wisc.edurochester.edu

Development: The plate is placed in a sealed chamber containing a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, carrying the components of the mixture at different rates. wisc.edurochester.edu

Visualization: After the solvent has reached a certain height, the plate is removed and dried. The separated spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent such as iodine. rochester.edursc.org

By comparing the spots of the reaction mixture with those of the starting materials and expected products, one can determine the extent of the reaction. rochester.edu For pteridine compounds, which are often colored or fluorescent, visualization under UV light is a common practice.

The choice of the mobile phase is crucial for achieving good separation. A common approach is to use a mixture of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate). edubirdie.comrsc.org The ratio of these solvents is adjusted to optimize the separation.

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. jackwestin.comnih.gov Since this compound itself is not sufficiently volatile for direct GC analysis, it must first be converted into a more volatile derivative. researchgate.netajrsp.com

Derivatization is a key step in the GC analysis of non-volatile compounds and serves several purposes:

Increases Volatility: By chemically modifying the polar functional groups of the analyte, its volatility is increased, allowing it to be vaporized and transported through the GC column. gnomio.comgcms.cz

Improves Thermal Stability: Derivatization can make the compound more stable at the high temperatures used in the GC injection port and column. ajrsp.com

Enhances Detectability: The introduction of specific functional groups can improve the response of the detector, leading to higher sensitivity. researchgate.net

Common derivatization techniques include silylation, acylation, and alkylation. gnomio.com For example, silylation replaces active hydrogens in functional groups with a trimethylsilyl (B98337) (TMS) group, which significantly increases volatility. gcms.cz

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. ajrsp.com Separation occurs based on the differential partitioning of the derivatives between the gas and stationary phases. ajrsp.com

The fundamental principle of chromatography is the separation of a mixture's components based on their differential distribution between two phases: a stationary phase and a mobile phase. microbenotes.comkromasil.comhawach.com

Stationary Phase: This is a fixed material, which can be a solid or a liquid coated on a solid support. microbenotes.comkromasil.com In techniques like HPLC and TLC for pteridine analysis, common stationary phases include silica gel or chemically modified silica (like C18). sigmaaldrich.comkhanacademy.orgcreative-proteomics.com The stationary phase interacts with the components of the mixture through various forces, such as adsorption, partitioning, ion exchange, or affinity. kromasil.comnih.gov

Mobile Phase: This is a fluid (a liquid in HPLC and TLC, a gas in GC) that flows through the stationary phase, carrying the sample mixture with it. microbenotes.comkromasil.com

Differential Affinities: The separation is achieved because different components in the mixture have different affinities for the stationary and mobile phases. jackwestin.comagriculture.institute Components that have a stronger affinity for the stationary phase will move more slowly, while those with a higher affinity for the mobile phase will move more quickly. jackwestin.comagriculture.institute This difference in movement leads to the separation of the components into distinct bands or peaks. microbenotes.com

The choice of stationary and mobile phases is critical and depends on the properties of the compounds to be separated. microbenotes.com For polar compounds like pteridines, normal-phase chromatography (polar stationary phase, non-polar mobile phase) or reversed-phase chromatography (non-polar stationary phase, polar mobile phase) can be used. khanacademy.org

Sample Preparation and Handling for Analytical Studies

Proper sample preparation is a critical step to ensure accurate and reproducible analytical results for this compound. The primary goals of sample preparation are to dissolve the analyte, remove interfering substances, and concentrate the sample if necessary. nih.gov

For pteridine compounds, which can be sensitive to oxidation and pH changes, careful handling is essential. mdpi.com

Common sample preparation steps include:

Dissolution: this compound is typically dissolved in a suitable solvent. The choice of solvent depends on the subsequent analytical technique. For HPLC, the solvent should be compatible with the mobile phase. mtoz-biolabs.com The low solubility of some pteridines in water and organic solvents can present a challenge. mdpi.com Using a basic pH can help dissolve pteridines without affecting their structure, whereas an acidic pH might cause degradation. mdpi.com

Filtration: To prevent clogging of the HPLC column, samples are often filtered through a membrane filter (e.g., 0.22 µm or 0.45 µm) to remove any particulate matter. mtoz-biolabs.com

Extraction: For complex matrices, such as biological fluids or reaction mixtures, extraction techniques may be necessary to isolate the this compound from interfering components. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used methods. psu.edu SPE, in particular, can be effective for cleaning up samples before HPLC analysis of pteridines. rsc.orgrsc.org

Stabilization: For unstable pteridine derivatives, stabilizers like dithiothreitol (B142953) (DTT) or ascorbic acid may be added to the sample solutions to prevent oxidation. mdpi.comnih.gov

The following table summarizes key considerations for sample preparation of this compound.

StepPurposeKey Considerations
Dissolution Solubilize the analyte for analysis.Choose a solvent compatible with the analytical method. Adjusting pH to basic conditions may improve solubility. mdpi.com
Filtration Remove particulate matter.Use a 0.22 µm or 0.45 µm filter to protect the analytical column. mtoz-biolabs.com
Extraction Isolate the analyte from interfering substances.LLE or SPE can be used for sample cleanup, especially for complex matrices. rsc.orgpsu.edursc.org
Stabilization Prevent degradation of the analyte.Add antioxidants like DTT or ascorbic acid for unstable pteridines. mdpi.comnih.gov

Method Validation in Analytical Chemistry for Pteridine Compounds

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.euich.org For the analysis of pteridine compounds like this compound, a validated method ensures the reliability and accuracy of the results. The International Council for Harmonisation (ICH) provides guidelines for analytical method validation. europa.euich.orglcms.cz

Key validation parameters include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. mdpi.comdemarcheiso17025.com Linearity is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. demarcheiso17025.com A high coefficient of determination (R²) is indicative of good linearity. rsc.orgrsc.orgmdpi.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by analyzing a sample with a known concentration of the analyte (a standard) and comparing the measured value to the true value. demarcheiso17025.com

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. demarcheiso17025.com It is assessed at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or different equipment.

Reproducibility: Precision between different laboratories. europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. lcms.cz

A study on the HPLC-MS analysis of natural pteridines in tomato samples reported good linearity with R² values greater than 0.99 and interday relative standard deviation values for precision lower than 10%. rsc.orgrsc.org Such validation data provides confidence in the analytical method's performance.

Future Directions and Emerging Challenges in 4 Chloropteridine Research

Development of More Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in the synthesis of 4-chloropteridine and its derivatives is the reliance on traditional methods that often involve harsh reagents and generate significant waste. Future research will increasingly focus on developing greener and more atom-economical synthetic routes. jocpr.comrsc.org

Key areas of development include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems can significantly improve atom economy. jocpr.com This includes the exploration of novel metal catalysts and organocatalysts that can facilitate the key bond-forming reactions in pteridine (B1203161) synthesis under milder conditions.

Solvent-Free and Alternative Solvent Systems: Research into solventless reaction conditions or the use of more environmentally benign solvents will be crucial for reducing the environmental impact of pteridine synthesis. su.se

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity, making them an attractive alternative to traditional batch synthesis. amf.chwuxiapptec.comnih.gov

Synthetic Strategy Advantages Challenges
Metal Catalysis High efficiency, selectivityCost, toxicity, and removal of metal residues
Organocatalysis Lower toxicity, readily availableLower catalytic activity compared to metals
Flow Chemistry Improved safety, scalability, and controlInitial setup cost, potential for clogging

Table 1: Comparison of Sustainable Synthetic Strategies for this compound.

Discovery of Novel Reactivity Patterns and Unconventional Functionalization Methods

The reactivity of the pteridine core is complex, and a deeper understanding of its electronic properties is needed to unlock new synthetic transformations. wur.nl Future work will likely focus on:

Late-Stage Functionalization: Developing methods for the selective functionalization of the pteridine scaffold at a late stage of the synthesis would provide rapid access to a diverse range of derivatives for biological screening. nih.gov

C-H Activation: Direct C-H activation/functionalization of the pteridine ring would represent a highly atom-economical approach to introduce new substituents, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible-light photoredox catalysis can enable novel bond formations and functionalizations under mild conditions that are not accessible through traditional thermal methods. nih.govcatalysis.blogsigmaaldrich.com

Elucidation of Underexplored Biological Targets for Pteridine Derivatives

Pteridine derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govglobalresearchonline.net However, the full therapeutic potential of this class of compounds remains largely untapped. Future research should focus on:

Target Identification: Identifying and validating new biological targets for pteridine derivatives is a key priority. This includes exploring their potential as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and monocarboxylate transporters (MCTs). globalresearchonline.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to optimize the potency and selectivity of pteridine-based inhibitors against their biological targets. researchgate.net

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which pteridine derivatives exert their biological effects is crucial for their development as therapeutic agents.

Biological Target Therapeutic Area Key Pteridine Scaffolds
Dihydrofolate Reductase (DHFR)Cancer, Infectious DiseasesMethotrexate, Pralatrexate
Monocarboxylate Transporters (MCTs)CancerSubstituted pteridines
Pteridine Reductase 1 (PTR1)Parasitic DiseasesPterin-based scaffolds

Table 2: Key Biological Targets of Pteridine Derivatives.

Advancements in Computational Modeling for Precise Prediction of Reactivity and Biological Function

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. numberanalytics.com For this compound research, advancements in computational modeling will be critical for:

Predicting Reactivity: Quantum mechanical calculations can provide valuable insights into the reactivity of the pteridine ring system, guiding the development of new synthetic methods. numberanalytics.comnih.gov

Structure-Based Drug Design: Molecular docking and dynamics simulations can be used to predict the binding modes of pteridine derivatives to their biological targets, facilitating the design of more potent and selective inhibitors. mdpi.com

Predicting Physicochemical Properties: Computational models can be used to predict key physicochemical properties of pteridine derivatives, such as solubility and membrane permeability, which are important for their development as drugs or materials.

Integration of this compound Chemistry with Flow Chemistry and Photoredox Catalysis

The convergence of this compound chemistry with enabling technologies like flow chemistry and photoredox catalysis holds immense promise for accelerating discovery and development.

Flow Chemistry: The precise control over reaction parameters offered by flow reactors is particularly advantageous for handling the often-reactive intermediates in pteridine synthesis. amf.chwuxiapptec.com The integration of in-line analysis can facilitate rapid reaction optimization. researchgate.net

Photoredox Catalysis: This strategy, which uses visible light to initiate chemical reactions, offers a mild and sustainable approach to forge new bonds. nih.govcatalysis.blogbeilstein-journals.org Combining photoredox catalysis with flow chemistry can lead to highly efficient and scalable synthetic processes. sigmaaldrich.com

Exploration of Advanced Materials Science Applications for Pteridine-Based Compounds

The unique electronic and photophysical properties of the pteridine scaffold make it an attractive building block for the development of advanced materials. While this area is still in its infancy, potential applications include:

Organic Electronics: Pteridine derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Sensors: The ability of the pteridine ring to interact with various analytes could be harnessed to develop novel chemical sensors.

Organogelators: Certain pteridine derivatives have been shown to act as low-molecular-weight organogelators, opening up possibilities for their use in materials science. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.